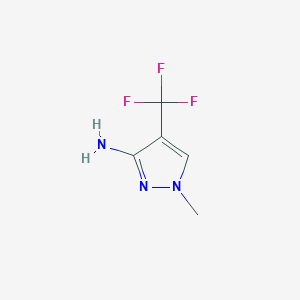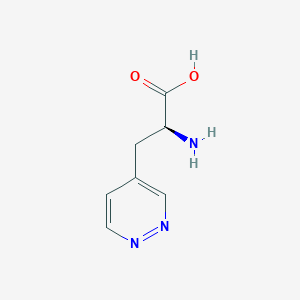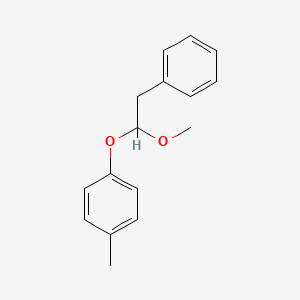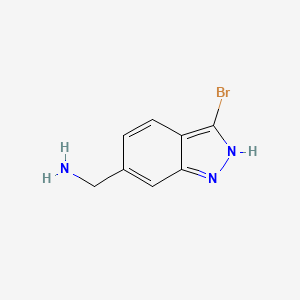
(3-Bromo-1H-indazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1H-indazol-6-yl)methanamine is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the third position and a methanamine group at the sixth position of the indazole ring makes this compound unique. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-indazol-6-yl)methanamine typically involves the bromination of indazole derivatives followed by the introduction of the methanamine group. One common method includes:
Bromination: Indazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated indazole is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1H-indazol-6-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring, potentially forming nitroso or nitro derivatives.
Reduction Products: Reduced forms of the indazole ring, potentially forming amine derivatives.
Scientific Research Applications
(3-Bromo-1H-indazol-6-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-indazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1H-Indazol-6-yl)methanamine: Lacks the bromine atom, which may result in different biological activities and reactivity.
(3-Chloro-1H-indazol-6-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
(3-Fluoro-1H-indazol-6-yl)methanamine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromine atom at the third position in (3-Bromo-1H-indazol-6-yl)methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3-bromo-2H-indazol-6-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) |
InChI Key |
AMIUBFWDZLKGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


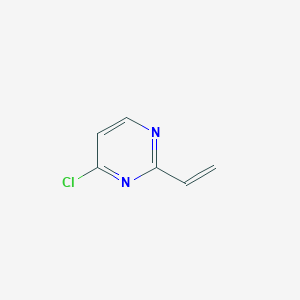
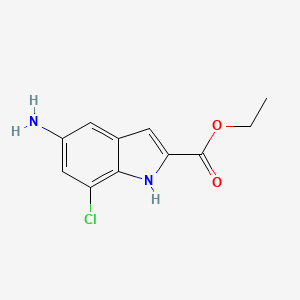
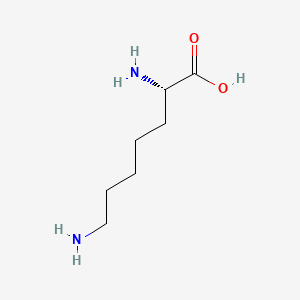
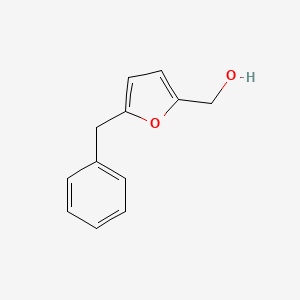
![2-[4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751588.png)
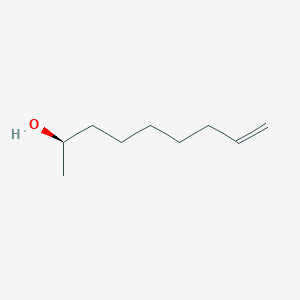
![Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B11751609.png)
![rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11751615.png)
![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)
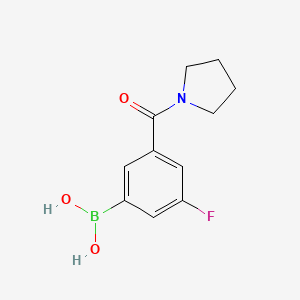
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11751656.png)
